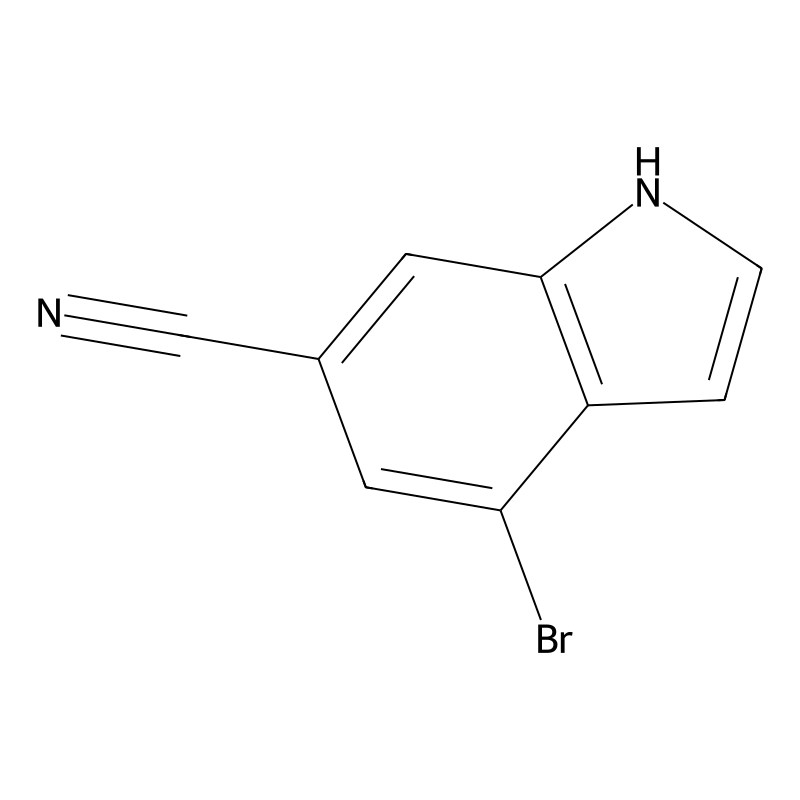

4-Bromo-1H-indole-6-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- They are also found in proteins in the form of amino acids, such as tryptophan .

- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

- Various natural compounds contain indole as a parent nucleus, for example, tryptophan .

- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

- 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .

- It can also be used to synthesize 4-bromodehydrotryptophan .

- Indoles are a significant heterocyclic system in natural products and drugs .

- They play a main role in cell biology .

- The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Pharmaceutical Research

Chemical Synthesis

- Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

- A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed to afford 2-amino-5-cyano-4-[(2-aryl)-1 H-indol-3-yl]-6-hydroxypyrimidines .

- The products were evaluated for their antimicrobial activity against nine .

- 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- 4-Alkyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Compounds 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide, 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Multicomponent Reactions

Antiviral Activity

- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

- They are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

- Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

- MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

- They comply with the green chemistry criteria .

- Additionally, these reactions encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

- The benefits of using MCRs in synthesis could be categorized into three categories .

Synthesis of Active Molecules

Multicomponent Reactions (MCRs)

4-Bromo-1H-indole-6-carbonitrile is an organic compound characterized by the presence of a bromine atom and a carbonitrile group attached to the indole ring system. Its molecular formula is C9H6BrN, and it has a molecular weight of approximately 222.05 g/mol. This compound is notable for its unique structure, which combines the indole framework with halogen and nitrile functionalities, making it an interesting candidate for various chemical and biological applications.

- Substitution Reactions: The bromine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to various derivatives.

- Coupling Reactions: This compound can engage in coupling reactions, including Suzuki or Heck coupling, to synthesize more complex molecules.

The biological activity of 4-Bromo-1H-indole-6-carbonitrile has been explored in various studies. It is known to interact with several enzymes and proteins, influencing their activity and function. Indole derivatives, including this compound, have shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, they can affect the activity of protein kinases involved in processes such as cell proliferation and apoptosis. Additionally, research suggests that this compound may exhibit antimicrobial and anticancer properties.

The synthesis of 4-Bromo-1H-indole-6-carbonitrile typically involves two main steps:

- Bromination: The starting material, 1H-indole, is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane. This reaction is generally carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 4th position.

- Nitrile Introduction: The resulting brominated intermediate undergoes a cyanation reaction using reagents such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in the presence of a catalyst. This step is typically performed under reflux conditions to ensure complete conversion to the nitrile compound.

4-Bromo-1H-indole-6-carbonitrile has various applications across different fields:

- Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Pharmaceutical Research: The compound is investigated for its potential use as an intermediate in drug development due to its biological activities.

- Material Science: It may also find applications in developing novel materials owing to its unique chemical properties.

Studies on the interactions of 4-Bromo-1H-indole-6-carbonitrile with biomolecules reveal its potential to bind with high affinity to various receptors. This binding can modulate different biochemical pathways, influencing cellular responses and signaling mechanisms. The compound's ability to alter enzyme activity and gene expression highlights its significance in biochemical research.

Several compounds are structurally similar to 4-Bromo-1H-indole-6-carbonitrile, each exhibiting unique properties:

| Compound Name | Key Features | Differences |

|---|---|---|

| 4-Bromo-1H-indole | Lacks the nitrile group; different reactivity | No carbonitrile functional group |

| 1H-indole-6-carbonitrile | Lacks the bromine atom; affects reactivity | No halogen substituent |

| 4-Chloro-1H-indole-6-carbonitrile | Chlorine substitution alters chemical behavior | Chlorine instead of bromine |

| 5-Bromo-2,3-dimethyl-1H-indole | Contains additional methyl groups | More steric hindrance due to methyl groups |

The uniqueness of 4-Bromo-1H-indole-6-carbonitrile lies in its combination of both bromine and nitrile groups, which impart distinct reactivity and potential biological activities compared to its analogs .